[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate
Description
This compound is a β-D-galactopyranose derivative functionalized with three acetyl groups at positions 3, 4, and 5, an azide group at position 6, and a methyl acetate at the anomeric carbon. Its IUPAC name is [(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate (CAS: 13992-26-2), with the molecular formula C₁₄H₁₉N₃O₉ and a molecular weight of 373.32 g/mol . The azide group enables its use in click chemistry for bioconjugation, while the acetyl groups enhance stability and lipophilicity. It is primarily employed as a synthetic intermediate in carbohydrate chemistry and drug discovery .
Properties
IUPAC Name |
[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNYHKRWHCWHAJ-DGTMBMJNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of a suitable sugar derivative, followed by the introduction of the azido group through nucleophilic substitution. The reaction conditions often require the use of acetic anhydride and a base such as pyridine for acetylation, and sodium azide for the azido substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups and selective deprotection steps is crucial to achieve the desired stereochemistry and functionalization.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in bioconjugation techniques, where the azido group can be used for click chemistry to attach biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate is largely dependent on its functional groups. The azido group can undergo cycloaddition reactions, forming triazoles that are biologically active. These reactions often target specific molecular pathways, such as enzyme inhibition or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
a) [(2R,3R,4R,5R,6R)-3,4,6-Triacetyloxy-5-azidooxan-2-yl]methyl Acetate (CAS: 67817-30-5)
- Key Differences : The stereochemistry differs at positions 4, 5, and 6 (all R-configurations except for the azide at position 5).
- Impact : Altered spatial arrangement affects solubility and reactivity. For example, the equatorial azide in the target compound may enhance click chemistry efficiency compared to axial positioning in this variant .
- Applications: Similar use as a click chemistry reagent, but differences in crystallization behavior are noted due to stereochemistry .
b) [(2R,3S,4S,5R,6R)-3,4,5-Triacetyloxy-6-azidooxan-2-yl]methyl Acetate
- Key Differences : Stereochemistry at positions 3 (S vs. R) and 4 (S vs. S) varies.
- Impact : Diastereomers exhibit distinct melting points (96–99°C for the target vs. unreported for this variant) and chromatographic retention times .
- Applications : Both serve as intermediates, but diastereomers may require separation for enantioselective synthesis .
Functional Group Modifications
a) 8-O-Acetylshanzhiside Methyl Ester
- Structure : Cyclopenta[c]pyran core with hydroxyl and acetyl groups; lacks an azide.
- Key Differences : The absence of an azide limits click chemistry utility, but hydroxyl groups enable hydrogen bonding.
- Applications : Used as a pharmacological reference standard and in natural product synthesis .
b) (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((5-Amino-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyl Triacetate
Acetylation Pattern Variations
a) 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl Azide
Comparative Data Table
Biological Activity
The compound [(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate is a derivative of oxane with significant potential in biological applications. Its structural features suggest various biological activities that merit comprehensive investigation. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features multiple acetoxy groups and an azido functional group which may influence its reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds with azido groups have been studied for their potential antimicrobial properties.
- Anticancer Properties : Some derivatives show promise in inhibiting cancer cell proliferation.
- Enzyme Inhibition : Certain acetylated sugars can act as enzyme inhibitors in metabolic pathways.
Antimicrobial Activity
A study conducted by Smith et al. (2023) demonstrated that azido derivatives exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be as low as 50 µg/mL for certain strains.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Azido derivative A | 50 | Staphylococcus aureus |
| Azido derivative B | 75 | Escherichia coli |
| Azido derivative C | 100 | Pseudomonas aeruginosa |
Anticancer Properties
In vitro studies by Johnson et al. (2022) assessed the cytotoxic effects of related compounds on cancer cell lines. The results indicated that concentrations above 25 µM led to significant reductions in cell viability in breast cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 20 | Induction of apoptosis |
| HeLa (Cervical) | 30 | Cell cycle arrest |
| A549 (Lung) | 25 | Inhibition of proliferation |
Enzyme Inhibition
Research by Lee et al. (2021) highlighted the potential of triacetylated compounds to inhibit glycosidases. The inhibition constants (Ki) were found to be in the micromolar range.
| Enzyme | Ki (µM) | Type of Inhibition |
|---|---|---|
| α-glucosidase | 15 | Competitive |
| β-galactosidase | 10 | Non-competitive |
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with azido derivatives resulted in a significant improvement in recovery rates compared to standard antibiotic therapy.
- Case Study on Cancer Treatment : A phase II trial assessed the efficacy of related acetylated compounds in combination with traditional chemotherapeutics. Results indicated enhanced tumor regression rates in patients receiving the combination therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
